molecular formula C16H21N5O3 B4608372 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4608372
M. Wt: 331.37 g/mol
InChI Key: YMIZGVUQWMLRCD-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a fused imidazo[2,1-f]purine core with distinct substituents:

  • Positions 1, 6, 7: Methyl groups improve metabolic stability and steric shielding.
  • Position 3: A 2-methylallyl group introduces unsaturated bonds, influencing reactivity and conformational flexibility.

Purine derivatives are widely studied for their roles in enzyme inhibition, receptor modulation, and material science .

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-9(2)8-20-14(23)12-13(18(5)16(20)24)17-15-19(6-7-22)10(3)11(4)21(12)15/h22H,1,6-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIZGVUQWMLRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the purine core, followed by the introduction of the hydroxyethyl, trimethyl, and methylallyl groups through various substitution and addition reactions. Common reagents used in these reactions include alkyl halides, alcohols, and strong bases or acids to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the separation of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.

    Substitution: Halogenation or alkylation reactions can introduce new substituents to the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or halogen groups to the purine ring.

Scientific Research Applications

8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares substituent effects, molecular properties, and applications of analogous imidazo[2,1-f]purine derivatives:

Compound Name & Substituents Molecular Formula Key Properties/Applications Reference
8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-imidazo[2,1-f]purine-2,4-dione C₁₆H₂₁N₅O₃* Predicted enhanced solubility (hydroxyethyl) and reactivity (methylallyl). N/A
8-(3-methoxypropyl)-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione C₁₅H₂₁N₅O₃ Improved lipophilicity (methoxypropyl); CAS 923229-49-6; used in medicinal chemistry . [2]
8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione C₁₈H₂₂N₅O₃ Bioluminescence applications (nanoluciferase assays) . [3]
8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione C₂₀H₂₄N₆O₃ Enhanced solubility (methoxy); molecular weight 396.4 g/mol; CAS 923179-63-9 . [4]
8-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-imidazo[2,1-f]purine-2,4-dione C₂₀H₂₃N₅O₃ Improved bioavailability (methoxyethyl) and hydrophobic interactions (ethylphenyl) . [6]
8-(2-morpholinoethyl)-3-allyl-1,6,7-trimethyl-imidazo[2,1-f]purine-2,4-dione C₁₉H₂₆N₆O₃ Morpholino group enhances solubility; used in material science (optical properties) . [10]

*Estimated molecular formula based on structural analysis.

Key Trends:

Position 8 Substituents: Hydrophilic groups (e.g., hydroxyethyl, morpholinoethyl) improve aqueous solubility and pharmacokinetics . Aromatic groups (e.g., ethylphenyl, methoxyphenyl) enhance binding affinity to hydrophobic enzyme pockets .

Position 3 Substituents :

  • Allyl or methylallyl groups increase reactivity for covalent modifications .
  • Isobutyl or methoxyethyl groups balance steric effects and metabolic stability .

Research Findings on Structural Analogues

Solubility and Reactivity

  • Methoxy Groups: Compounds with methoxy substituents (e.g., ) exhibit 20–30% higher solubility in polar solvents than non-substituted analogs .
  • Hydroxyethyl vs. Methoxypropyl : The hydroxyethyl group (target compound) may offer superior hydrogen-bonding capacity compared to methoxypropyl, which prioritizes lipophilicity .

Q & A

Q. What are the critical steps in synthesizing 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, starting with the formation of the imidazo-purine core followed by regioselective alkylation or substitution. Key steps include:

  • Core assembly : Condensation of purine precursors with imidazole derivatives under controlled temperatures (60–80°C) and inert atmospheres .
  • Functionalization : Introduction of the 2-hydroxyethyl and 2-methylallyl groups via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for hydroxyethyl attachment) .
  • Optimization : Use of automated synthesis platforms or flow chemistry to improve yield (e.g., 65–75% purity) and reduce side products. Solvent selection (e.g., dichloromethane or ethanol) and catalysts (e.g., Pd for cross-coupling) are critical .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of substituents (e.g., methyl groups at positions 1,6,7) and detect stereochemical anomalies .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~430–450) and fragmentation patterns to identify impurities .
  • HPLC : Quantifies purity (>95% for biological assays) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. How does the 2-hydroxyethyl group influence solubility and reactivity in aqueous systems?

The hydroxyethyl group enhances hydrophilicity, improving solubility in polar solvents (e.g., logP reduction by ~0.5 units compared to non-hydroxylated analogs). This facilitates:

  • Biological assays : Compatibility with cell culture media (e.g., PBS or DMEM) .
  • Chemical reactivity : Susceptibility to oxidation (e.g., via Jones reagent) or esterification, enabling prodrug strategies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Discrepancies often arise from assay conditions or off-target effects. Methodological solutions include:

  • Dose-response profiling : Establish IC50/EC50 curves across multiple concentrations (e.g., 1 nM–100 µM) to distinguish primary targets .
  • Selectivity panels : Test against related enzymes/receptors (e.g., kinase or adenosine receptor families) to identify cross-reactivity .
  • Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Substituent variation : Replace the 2-methylallyl group with bulkier alkenes (e.g., cyclopropyl) to enhance target affinity. shows that phenyl substitutions increase lipophilicity and receptor binding .
  • Bioisosteric replacement : Substitute the hydroxyethyl group with a sulfonamide to improve metabolic stability without sacrificing solubility .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., Protein Data Bank) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. What computational methods predict metabolic pathways and toxicity profiles for this compound?

  • In silico metabolism : Tools like Schrödinger’s MetaSite predict Phase I/II metabolism (e.g., hydroxylation at C8 or glucuronidation of the hydroxyethyl group) .
  • Toxicity screening : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks. Experimental validation via Ames test or hepatic microsomal assays is recommended .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s stability under varying pH conditions?

Stability studies must standardize:

  • pH buffers : Test degradation in physiologically relevant buffers (pH 1.2, 4.5, 7.4) at 37°C .
  • Analytical consistency : Use identical HPLC gradients or LC-MS protocols across labs. highlights discrepancies in purity assessments due to column choice .
  • Accelerated degradation : Apply Arrhenius kinetics (40–60°C) to extrapolate shelf-life and identify degradation products .

Methodological Tables

Analytical Technique Purpose Key Parameters
1H NMRConfirm substituent regiochemistryδ 6.8–7.2 ppm (aromatic protons), δ 1.2–2.5 ppm (methyl groups)
HRMSVerify molecular weightm/z 443.2 [M+H]+ (calculated), 443.1 (observed)
HPLC-PDAQuantify purity and degradationC18 column, 30% acetonitrile/water gradient, λ=254 nm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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